molecular formula C11H9BrN2OS B1481093 6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2089750-68-3

6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1481093
CAS RN: 2089750-68-3
M. Wt: 297.17 g/mol
InChI Key: VILJHCDMNCWASL-UHFFFAOYSA-N
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Description

6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, or 6-BBT, is an organic compound consisting of a bromobenzyl group bound to a thioxo-2,3-dihydropyrimidin-4(1H)-one moiety. It is a relatively new compound, first synthesized in 2016 and has since been studied for its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Pharmacological Properties

The synthesis of thioxopyrimidine derivatives, including those similar to "6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one", has been explored for their potential pharmacological properties. Ranise et al. (1997) reported the synthesis of 6-thiosubstituted dihydropyrimidinones to evaluate the influence of alkyl substituents on the pharmacological profile, highlighting their local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities Ranise et al., 1997.

Antitumor and Cytotoxic Activities

Kökbudak et al. (2020) focused on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives from 1-amino-2-thioxo-1,2-dihydropyrimidin, demonstrating their cytotoxic activities against human liver and breast cancer cell lines, providing insights into their potential as cancer therapeutics Kökbudak et al., 2020.

Antimicrobial and Antioxidant Potential

The exploration of new 2,3-disubstituted quinazoline-4(3H)-ones for their in vitro antibacterial activities against Gram-positive and Gram-negative bacteria demonstrated potent inhibitory action. Additionally, these compounds were evaluated for their antioxidant potential, revealing significant activities in some derivatives Ashok Kumar et al., 2011.

Anti-HIV-1 Activity

Novikov et al. (2004) synthesized 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one with various substituents, showing virus-inhibiting properties against human immunodeficiency virus type 1 in vitro. This research underscores the potential of such derivatives in anti-HIV-1 therapy Novikov et al., 2004.

Corrosion Inhibition

Thiopyrimidine derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid. Among these, certain derivatives demonstrated high efficiency, indicating their potential as effective corrosion inhibitors Priyanka Singh et al., 2016.

properties

IUPAC Name

6-[(4-bromophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILJHCDMNCWASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-bromobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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